A Technical Guide to 4-Amino-2-[(diethylamino)methyl]phenol: Synthesis, Applications, and Analysis
A Technical Guide to 4-Amino-2-[(diethylamino)methyl]phenol: Synthesis, Applications, and Analysis
Introduction
4-Amino-2-[(diethylamino)methyl]phenol is a multifunctional organic compound that has attracted significant scientific interest, primarily for its role in medicinal chemistry.[1][2] Identified by the CAS number 51387-92-9 , this molecule is structurally characterized by a phenol core substituted with a primary amino group and a diethylaminomethyl side chain.[1][2][3][4] Its unique arrangement of functional groups imparts a range of chemical properties that make it a valuable research tool and a precursor for various applications.
This technical guide provides an in-depth exploration of 4-Amino-2-[(diethylamino)methyl]phenol, designed for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, synthesis protocols, key applications—with a focus on its potential as a therapeutic agent—and the analytical methodologies required for its characterization. The insights provided herein are grounded in established scientific principles and aim to facilitate a comprehensive understanding of this compound's scientific and practical utility.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound begins with its fundamental chemical and physical characteristics. These properties dictate its reactivity, solubility, and suitability for various applications.
Nomenclature and Structural Identifiers
The compound is systematically named based on its phenolic backbone and substituents. Its key identifiers are summarized below for unambiguous reference in research and procurement.
| Identifier | Value | Source |
| CAS Number | 51387-92-9 | [1][2][3][4] |
| IUPAC Name | 4-amino-2-(diethylaminomethyl)phenol | [1][2][4] |
| Molecular Formula | C₁₁H₁₈N₂O | [1][2][3][4] |
| Molecular Weight | 194.27 g/mol | [1][2][4] |
| Canonical SMILES | CCN(CC)CC1=C(C=CC(=C1)N)O | [1][2] |
| InChI Key | KRQUHMFZMVSALZ-UHFFFAOYSA-N | [1][2] |
| Synonyms | 4-amino-2-((diethylamino)methyl)phenol, ADOC | [1][3] |
Note: A common salt form is the dihydrochloride salt (CAS No: 6297-14-9), which exhibits different physical properties, such as increased water solubility.[2][5][6]
Physicochemical Data
The physical properties of 4-Amino-2-[(diethylamino)methyl]phenol are crucial for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Details |
| XLogP3 | 1.5 | A measure of lipophilicity, suggesting moderate solubility in organic solvents and some water solubility.[4] |
| Hydrogen Bond Donors | 2 | The phenolic -OH and primary -NH₂ groups can donate hydrogen bonds.[4] |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms and the oxygen atom can accept hydrogen bonds.[4] |
| Polar Surface Area | 49.5 Ų | Contributes to its solubility and ability to cross biological membranes.[4] |
Structural Features and Reactivity
The chemical behavior of this molecule is governed by its three key functional groups:
-
Phenolic Hydroxyl Group (-OH): This group is weakly acidic and susceptible to oxidation, potentially forming quinone-type structures.[1][2] It is a key site for hydrogen bonding and metabolic transformations.
-
Primary Aromatic Amino Group (-NH₂): Positioned para to the hydroxyl group, this amine is nucleophilic and can participate in reactions such as acylation and alkylation.[2]
-
Tertiary Amino Group (-N(CH₂CH₃)₂): The diethylamino group is basic and enhances the molecule's lipophilicity, which can facilitate penetration of cellular membranes.[1]
This combination of a soft nucleophile (primary amine), a hard nucleophile (phenolic oxygen), and a lipophilic side chain makes it a versatile intermediate in organic synthesis and a candidate for interacting with biological targets.[2]
Synthesis and Manufacturing
The synthesis of 4-Amino-2-[(diethylamino)methyl]phenol is typically achieved through a multi-step process that is well-documented in chemical literature. The most common approach involves a Mannich reaction on a substituted phenol precursor.
Synthetic Pathway Overview
A standard, reliable synthesis route begins with the nitration of phenol, followed by reduction of the nitro group, and concludes with the introduction of the diethylaminomethyl side chain.
Caption: General synthetic workflow for 4-Amino-2-[(diethylamino)methyl]phenol.
Detailed Synthesis Protocol
The following protocol outlines the key steps for laboratory-scale synthesis.
Step 1: Nitration of Phenol to 4-Nitrophenol
-
Rationale: This step introduces a nitro group at the para position, which will later be reduced to the required amino group. The para position is favored due to steric and electronic effects.
-
Procedure:
-
Dissolve phenol in a suitable solvent (e.g., glacial acetic acid).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add nitric acid dropwise while maintaining the low temperature to control the exothermic reaction and prevent over-nitration.
-
After the addition is complete, allow the reaction to stir for several hours.
-
Pour the reaction mixture into ice water to precipitate the 4-nitrophenol product.
-
Filter, wash with cold water, and dry the solid product.
-
Step 2: Reduction of 4-Nitrophenol to 4-Aminophenol
-
Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]
-
Procedure:
-
Dissolve 4-nitrophenol in a solvent like ethanol or methanol.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (H₂).
-
Stir the mixture at room temperature until hydrogen uptake ceases, indicating the completion of the reaction.
-
Filter off the catalyst (e.g., through Celite) and concentrate the filtrate under reduced pressure to obtain 4-aminophenol.
-
Step 3: Mannich Reaction to Form the Final Product
-
Rationale: This is a key aminomethylation reaction. Formaldehyde reacts with diethylamine to form a reactive Eschenmoser's salt precursor, which then undergoes electrophilic aromatic substitution onto the electron-rich 4-aminophenol ring, primarily at the ortho position.[2]
-
Procedure:
-
In a reaction vessel, combine diethylamine and formaldehyde (aqueous solution) in a suitable solvent like ethanol.
-
Add 4-aminophenol to the mixture.
-
Reflux the mixture for several hours to drive the reaction to completion.
-
Cool the reaction mixture and purify the product, often through crystallization or column chromatography, to yield 4-Amino-2-[(diethylamino)methyl]phenol.
-
Applications in Research and Drug Development
While this compound can serve as a chemical intermediate, its most notable application is in the field of toxicology and pharmacology as a potential antidote for organophosphate poisoning.[1][2]
Reactivation of Acetylcholinesterase (AChE)
Organophosphate nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function. This leads to a buildup of the neurotransmitter acetylcholine and subsequent cholinergic crisis.
-
Mechanism of Action: 4-Amino-2-[(diethylamino)methyl]phenol acts as a non-oxime reactivator.[2] Unlike standard treatments like pralidoxime (a pyridinium oxime), which rely on an oxime group to nucleophilically attack the phosphorus atom of the organophosphate, this compound is thought to function through a different mechanism.[1] Its structure allows it to position itself within the enzyme's active site, where its functional groups can facilitate the hydrolysis and removal of the inhibiting organophosphate moiety, thereby restoring enzyme function.[1] The lipophilic nature of the diethylamino group may enhance its ability to cross the blood-brain barrier, a significant limitation of traditional oxime-based reactivators.[1]
Caption: Conceptual mechanism of AChE reactivation by 4-Amino-2-[(diethylamino)methyl]phenol.
Other Applications
-
Medicinal Chemistry: It serves as a valuable scaffold for synthesizing more complex molecules with potential therapeutic properties, including anticancer agents.[1][2]
-
Industrial Chemistry: The aminophenol structure is found in compounds used in hair dye formulations, where it can act as a dye precursor to achieve specific color outcomes.[1]
Analytical Methodologies
Accurate identification and quantification are essential for quality control and research. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose.
LC-MS for Quantification
A robust analytical method can be developed for quantifying 4-Amino-2-[(diethylamino)methyl]phenol in various matrices, such as plasma or reaction mixtures.[7]
Protocol Outline:
-
Sample Preparation: Dilute the sample in a suitable mobile phase-compatible solvent (e.g., methanol/water mixture). For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, as the amino groups are readily protonated.
-
Detection: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion after fragmentation.
-
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.
Hazard Identification
The compound should be handled with care, as it is classified with several hazards.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation |
Data compiled from supplier safety information.[3][8]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][9]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[2][9] Recommended long-term storage is at -20°C to preserve stability.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Stability: The phenolic group is susceptible to oxidation, especially when exposed to air and light over extended periods.[2]
Conclusion
4-Amino-2-[(diethylamino)methyl]phenol is a compound of considerable interest due to its unique molecular architecture and promising biological activity. Its primary application as a non-oxime reactivator of inhibited acetylcholinesterase positions it as a lead compound for developing next-generation antidotes for organophosphate poisoning. A firm grasp of its synthesis, chemical properties, and analytical methods is essential for any researcher looking to explore its potential further. As research continues, the development of more efficient, "green" synthetic routes and a deeper understanding of its mechanism of action will be critical areas of focus.[10]
References
- EvitaChem. (n.d.). Buy 4-Amino-2-[(Diethylamino)Methyl]Phenol (EVT-1539108) | 51387-92-9.
- Smolecule. (n.d.). Buy 4-Amino-2-[(Diethylamino)Methyl]Phenol | 51387-92-9.
- BLDpharm. (n.d.). 6297-14-9|4-Amino-2-((diethylamino)methyl)phenol dihydrochloride.
- AiFChem. (n.d.). 51387-92-9 | 4-Amino-2-((diethylamino)methyl)phenol.
- CymitQuimica. (n.d.). 4-amino-2-[(diethylamino)methyl]phenol dihydrochloride.
- PubChem. (n.d.). 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991.
- ECHEMI. (n.d.). 4-Amino-2-methylphenol SDS, 2835-96-3 Safety Data Sheets.
- Acros Organics. (n.d.). Material Safety Data Sheet.
- Benchchem. (n.d.). 4-Amino-2-[(Diethylamino)Methyl]Phenol | 51387-92-9.
- National Center for Biotechnology Information. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition.
Sources
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- 2. Buy 4-Amino-2-[(Diethylamino)Methyl]Phenol | 51387-92-9 [smolecule.com]
- 3. 51387-92-9 | 4-Amino-2-((diethylamino)methyl)phenol - AiFChem [aifchem.com]
- 4. 4-Amino-2-((Diethylamino)Methyl)Phenol | C11H18N2O | CID 408991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6297-14-9|4-Amino-2-((diethylamino)methyl)phenol dihydrochloride|BLD Pharm [bldpharm.com]
- 6. 4-amino-2-[(diethylamino)methyl]phenol dihydrochloride [cymitquimica.com]
- 7. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]
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